Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside is a chemical compound known for its applications in various fields, including cancer research and analytical standards. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a chloroethylamino group attached.
Vorbereitungsmethoden
The synthesis of Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside involves several steps. One common method includes the reaction of a glucopyranoside derivative with 2-chloroethylamine under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the compound .
Analyse Chemischer Reaktionen
Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Wirkmechanismus
The mechanism of action of Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside involves its interaction with cellular components. The chloroethyl group can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription processes. This property makes it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside can be compared with other similar compounds such as:
Ranimustine: Another nitrosourea compound used in cancer treatment.
Carmustine: Known for its use in chemotherapy, particularly for brain tumors.
Lomustine: Used in the treatment of Hodgkin’s lymphoma and brain tumors.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy.
Eigenschaften
Molekularformel |
C10H19ClN2O6 |
---|---|
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea |
InChI |
InChI=1S/C10H19ClN2O6/c1-18-9-8(16)7(15)6(14)5(19-9)4-13-10(17)12-3-2-11/h5-9,14-16H,2-4H2,1H3,(H2,12,13,17)/t5-,6-,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
LGCCNOBEFJWDJO-ZEBDFXRSSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)NCCCl)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CNC(=O)NCCCl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.